molecular formula C11H13N3O3 B8524190 2-(4-Aminobutoxy)-6-nitrobenzonitrile

2-(4-Aminobutoxy)-6-nitrobenzonitrile

Cat. No.: B8524190
M. Wt: 235.24 g/mol
InChI Key: CZOKZDKMZUFJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminobutoxy)-6-nitrobenzonitrile is a nitrobenzonitrile derivative featuring a benzonitrile core substituted with a nitro group at position 6 and a 4-aminobutoxy chain at position 2. This compound is of interest in medicinal chemistry, particularly in the development of anti-allergic agents, due to its structural similarity to pharmacologically active nitrobenzonitrile derivatives .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

2-(4-aminobutoxy)-6-nitrobenzonitrile

InChI

InChI=1S/C11H13N3O3/c12-6-1-2-7-17-11-5-3-4-10(14(15)16)9(11)8-13/h3-5H,1-2,6-7,12H2

InChI Key

CZOKZDKMZUFJLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCCCN)C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues differ in substituent type, chain length, and amine functionalization. Representative compounds include:

Compound Name Substituent at Position 2 Molecular Formula Key Features
2-(4-Aminobutoxy)-6-nitrobenzonitrile 4-Aminobutoxy C₁₁H₁₃N₃O₃ (estimated) Primary amine, linear alkoxy chain
2-(4-Methyl-1-piperazinyl)-6-nitrobenzonitrile 4-Methylpiperazinyl C₁₂H₁₄N₄O₂ Cyclic tertiary amine
2-(2-Hydroxyethoxy)-6-nitrobenzonitrile 2-Hydroxyethoxy C₁₀H₁₀N₂O₄ Hydroxyl group in alkoxy chain
2-(Morpholin-4-yl)-6-nitrobenzonitrile Morpholinyl C₁₁H₁₁N₃O₃ Heterocyclic tertiary amine (discontinued)
2-(2-Dimethylaminoethoxy)-6-nitrobenzonitrile 2-Dimethylaminoethoxy C₁₁H₁₃N₃O₃ Branched tertiary amine

Key Observations :

  • Chain Length: Longer chains (e.g., 4-aminobutoxy) may increase lipophilicity compared to shorter chains (e.g., hydroxyethoxy), affecting membrane permeability .
  • Functional Groups : Hydroxyl groups (e.g., 2-hydroxyethoxy) introduce polarity, while cyclic amines (e.g., morpholinyl) may stabilize conformational rigidity .

Key Observations :

  • Melting Points : Compounds with hydroxyl or rigid cyclic amines (e.g., morpholinyl) exhibit higher melting points due to stronger intermolecular forces .
  • Synthetic Yields : Alkoxy derivatives with simple substituents (e.g., hydroxyethoxy) show moderate yields (~39%), while tertiary amine derivatives (e.g., piperazinyl) achieve higher yields (~72–95%) .

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